REACTION_CXSMILES
|
[Br-:1].[OH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[O:17][N+:12]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:11]2[CH:10]=1.[C:18](OC(=O)C)(=[O:20])[CH3:19]>>[Br-:1].[C:18]([O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[O:17][N+:12]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:11]2[CH:10]=1)(=[O:20])[CH3:19] |f:0.1,3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[Br-].OC1=C(C=CC=C1)C1=CC=2[N+](=CC=CC2)O1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
ADDITION
|
Details
|
The oily residue is diluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to crystallize the product
|
Type
|
CUSTOM
|
Details
|
Recrystallization from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C(C)(=O)OC1=C(C=CC=C1)C1=CC=2[N+](=CC=CC2)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.16 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |